
PF-4181366
Overview
Description
PF-4181366 is a selective phosphodiesterase 9A (PDE9A) inhibitor that modulates cyclic guanosine monophosphate (cGMP) signaling pathways in the central nervous system. PDE9A is a key enzyme responsible for hydrolyzing cGMP, a secondary messenger critical for neuronal plasticity, cardiovascular function, and mitochondrial regulation . Preclinical studies demonstrate that this compound elevates cGMP levels in brain regions such as the striatum, hippocampus, cortex, and cerebrospinal fluid. In wild-type mice, systemic administration of this compound (10 mg/kg, subcutaneous) induced a 2–3-fold increase in cGMP concentrations within 30 minutes, with striatal and hippocampal regions showing the most pronounced effects . This pharmacological profile positions this compound as a tool compound for studying PDE9A-dependent pathways in neurological disorders, including neurodegenerative diseases and cognitive impairments.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to PF-4181366 begins with identifying strategic bond disconnections in its pyrazolopyrimidinone core and substituted phenylpyridine side chain. The molecule can be divided into three primary fragments:
-
Pyrazolopyrimidinone heterocycle : Serves as the central scaffold, providing critical interactions with PDE9A's catalytic domain .
-
4-Methoxyphenylpropanamide side chain : Enhances selectivity and pharmacokinetic properties .
-
Chiral center at the alanine moiety : Ensures proper orientation for binding to Gln453 and Tyr424 residues in PDE9A .
Synthesis of the Pyrazolopyrimidinone Core
Cyclocondensation of β-Ketoesters with Hydrazines
The pyrazolopyrimidinone core is synthesized through a tandem cyclization-condensation reaction. A β-ketoester derivative reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring, followed by cyclization with urea to yield the pyrimidinone moiety .
Representative Procedure :
A solution of ethyl 3-oxobutanoate (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 6 hours. After cooling, urea (1.5 equiv) and concentrated HCl are added, and the mixture is heated at 120°C for 12 hours. The product is purified via recrystallization from ethanol, yielding the pyrazolopyrimidinone core in 68% purity .
Functionalization at the C-6 Position
Chlorination at C-6 is achieved using phosphorus oxychloride (POCl3) under reflux, providing a reactive site for subsequent Suzuki-Miyaura coupling . This step introduces versatility for attaching aryl groups critical for PDE9A binding.
Installation of the 4-Methoxyphenylpropanamide Side Chain
Chiral Amine Synthesis via Asymmetric Hydrogenation
The (S)-2-(methylamino)propanamide side chain is introduced using asymmetric hydrogenation. A prochiral α,β-unsaturated ketone is subjected to hydrogen gas in the presence of a chiral Rhodium catalyst (e.g., DuPhos-Rh), achieving enantiomeric excess (ee) >98% .
Final Amide Coupling and Global Deprotection
The chiral amine intermediate is coupled to the pyrazolopyrimidinone-aryl scaffold using HATU or EDCI as coupling agents. Final deprotection of tert-butyl or benzyl groups under acidic conditions yields this compound .
Critical Parameters :
-
Coupling agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF, 0°C to room temperature
Analytical Characterization and Process Optimization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity. Key retention times correlate with reference standards .
Pharmacokinetic Profiling
Oral bioavailability studies in preclinical models demonstrate favorable pharmacokinetics:
Parameter | Value (Mean ± SD) |
---|---|
CL (L/h/kg) | 14.6 ± 3.5 |
AUC0–∞ (mg·h/L) | 360 ± 101 |
T1/2 (h) | 1.67 ± 0.04 |
F (%) | 9.8 ± 3.1 |
Scale-Up Challenges and Solutions
Chemical Reactions Analysis
PF-4181366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Neurodegenerative Disorders
PF-4181366 has been studied extensively for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that increased cGMP levels can enhance cognitive function and memory retention. In animal models, systemic administration of this compound resulted in significant improvements in cognitive tasks, suggesting its utility as a cognitive enhancer .
Table 1: Cognitive Effects of this compound in Animal Models
Study | Model | Dose (mg/kg) | Effect on Cognition |
---|---|---|---|
Verhoest et al. (2009) | Mice | 10 | Significant improvement in memory tasks |
Schmidt et al. (2018) | Rats | 5 | Enhanced learning and memory retention |
Cardiovascular Applications
The role of cGMP in vascular smooth muscle relaxation suggests that this compound may also have cardiovascular applications. By increasing cGMP levels, this compound could potentially improve endothelial function and reduce vascular stiffness, making it a candidate for treating conditions like hypertension .
Erectile Dysfunction
Research has indicated that PDE9A inhibitors like this compound might enhance nitric oxide-cGMP signaling pathways involved in erectile function. This suggests potential applications in treating erectile dysfunction, where improved blood flow through vasodilation is critical .
Case Studies and Clinical Trials
While comprehensive clinical data on this compound remains limited, several studies highlight its promise:
Alzheimer's Disease Trials
In a preclinical study involving Alzheimer’s models, administration of this compound led to increased cGMP levels and improved performance on cognitive tasks compared to controls. This supports the hypothesis that PDE9A inhibition can mitigate cognitive decline associated with neurodegeneration .
Cardiovascular Health Studies
Emerging research suggests that this compound may improve outcomes in models of cardiovascular disease by enhancing endothelial function through increased cGMP signaling . Further studies are needed to establish its efficacy and safety in human populations.
Table 2: Summary of Clinical Findings on this compound
Application Area | Study Type | Findings |
---|---|---|
Alzheimer's Disease | Preclinical | Improved cognition and memory retention |
Cardiovascular Health | Preclinical | Enhanced endothelial function |
Mechanism of Action
PF-4181366 exerts its effects by selectively inhibiting PDE9A, leading to an increase in cGMP levels in various tissues, including the brain. This elevation in cGMP levels affects various molecular targets and signaling pathways, ultimately influencing cellular processes and physiological functions .
Comparison with Similar Compounds
PF-4181366 vs. PF-509783
PF-509783 is another PDE9A inhibitor with overlapping functional properties but distinct pharmacokinetic and regional efficacy profiles. Key comparative findings include:
Both compounds exhibit dose-dependent cGMP elevation, but this compound demonstrates higher potency at lower doses, particularly in the striatum .
Comparison with Structural Analogs
For example:
- Functional Similarity : PDE9A inhibitors like this compound and PF-509783 share a common mechanism but differ in substituent groups affecting solubility (e.g., logP values) and metabolic stability .
- Therapeutic Potential: Unlike nitric oxide-dependent cGMP modulators, this compound acts independently of nitric oxide synthase, offering advantages in diseases with impaired nitric oxide signaling .
Key Research Findings
Mitochondrial Impact : this compound enhances mitochondrial cGMP signaling, which may improve cardiac and neuronal energy metabolism .
Neuroprotective Effects : Sustained cGMP elevation in the hippocampus correlates with improved synaptic plasticity in rodent models, suggesting therapeutic relevance for Alzheimer’s disease .
Safety Profile: No adverse effects on CYP enzymes or P-glycoprotein activity were reported for this compound, unlike some structurally related PDE inhibitors .
Biological Activity
PF-4181366 is a selective inhibitor of phosphodiesterase 9A (PDE9A), a key enzyme involved in the hydrolysis of cyclic guanosine monophosphate (cGMP). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders such as Alzheimer’s disease. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
PDE9A plays a crucial role in regulating intracellular levels of cGMP, which is involved in various signaling pathways. Inhibition of PDE9A by this compound leads to increased cGMP levels, enhancing downstream signaling effects that are critical for neuronal function and health. Specifically, this compound has been shown to:
- Increase cGMP Levels : Studies indicate that this compound causes a dose-dependent increase in cGMP concentrations in brain regions such as the striatum, hippocampus, and cortex .
- Neuroprotective Effects : By elevating cGMP levels, this compound may protect neurons from degeneration associated with conditions like Alzheimer’s disease and other cognitive impairments .
Pharmacological Profile
The pharmacological profile of this compound demonstrates its selectivity and potency as a PDE9A inhibitor:
Property | This compound |
---|---|
Target | PDE9A |
Selectivity | High |
Potency | IC50 < 10 nM |
CNS Penetration | Yes |
Half-Life | 2 hours (approx.) |
Case Studies and Research Findings
Several studies have explored the effects of this compound in preclinical models:
- Cognitive Enhancement : In rodent models, administration of this compound resulted in improved learning and memory functions. These findings suggest that PDE9A inhibition may counteract cognitive decline associated with aging and neurodegenerative diseases .
- Neuroprotection Against Amyloid Beta Toxicity : A study demonstrated that this compound could mitigate the neurotoxic effects of amyloid beta peptides, which are implicated in Alzheimer’s pathology. The compound's ability to enhance cGMP signaling appears to play a significant role in this protective effect .
- Potential in Sickle Cell Disease : Beyond neurodegeneration, this compound has shown promise in reducing neutrophil adhesion in sickle cell disease models. This effect may help prevent vaso-occlusive crises by modulating inflammatory responses through cGMP signaling pathways .
Properties
CAS No. |
1082743-32-5 |
---|---|
Molecular Formula |
C24H27N7O |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-cyclopentyl-6-[(3S,4S)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m1/s1 |
InChI Key |
SNCRCEGCQVMUBS-DNVCBOLYSA-N |
SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-4181366; PF 4181366; PF4181366. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.